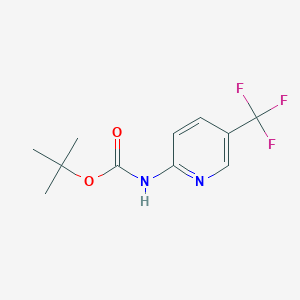

(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester

Description

(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a carbamate derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. This compound serves as a key intermediate in pharmaceutical synthesis, leveraging the trifluoromethyl group’s metabolic stability and lipophilicity to enhance drug-like properties .

Properties

IUPAC Name |

tert-butyl N-[5-(trifluoromethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-5-4-7(6-15-8)11(12,13)14/h4-6H,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFRQJYBBSSUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation of Pyridine

Step 1: Synthesis of 5-Trifluoromethyl-pyridin-2-amine

- Starting Material: Pyridin-2-amine or 2-aminopyridine.

- Trifluoromethylation Reagents: Trifluoromethyl iodide (CF₃I), trifluoromethyl sulfonates, or other electrophilic trifluoromethylating agents.

- Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂) with suitable ligands.

- Base: Potassium carbonate (K₂CO₃) or similar.

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO).

- Conditions: Typically 60–120°C under inert atmosphere (nitrogen or argon).

$$

\text{Pyridin-2-amine} + \text{CF}_3\text{I} \xrightarrow{\text{Pd-catalyst, base}} \text{5-Trifluoromethyl-pyridin-2-amine}

$$

Formation of Carbamic Acid tert-Butyl Ester (Boc Protection)

Step 2: Boc Protection of 5-Trifluoromethyl-pyridin-2-amine

- Reagent: Di-tert-butyl dicarbonate ((Boc)₂O).

- Base: Triethylamine (Et₃N) or sodium carbonate.

- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or under solvent-free conditions.

- Conditions: 0–25°C, typically 1–3 hours.

Alternative Green Method: Recent research demonstrates that electromagnetic milling enables Boc protection without solvent or base, using only (Boc)₂O and mechanical activation. This method is eco-friendly, avoids waste, and is suitable for sensitive substrates.

$$

\text{5-Trifluoromethyl-pyridin-2-amine} + (Boc)_2O \xrightarrow{\text{base}} \text{(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester}

$$

Industrial Process Considerations

- Continuous Flow Synthesis: For large-scale production, continuous flow reactors are employed to enhance yield, reproducibility, and safety. Automated control of temperature, pressure, and reagent dosing is standard.

- Purification: Typical methods include extraction, crystallization, and chromatography. For industrial batches, solvent selection and crystallization conditions are optimized for purity and yield.

Comparative Data Table: Boc Protection Methods

| Method | Reagents | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Classical Boc Protection | (Boc)₂O, Et₃N | DCM or THF | Et₃N | 0–25 | 1–3 | 80–95 | Widely used, scalable |

| Solvent-Free Electromagnetic | (Boc)₂O | None | None | Ambient | 2 | 70–91 | Green, suitable for sensitive molecules |

| Industrial Flow Process | (Boc)₂O, Et₃N | DCM/THF | Et₃N | 0–25 | Continuous | 85–95 | Automated, high throughput |

*Yields and conditions may vary depending on substrate and scale.

Chemical Reactions Analysis

Types of Reactions

(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of catalysts and controlled temperatures .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

The compound (5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester , often abbreviated as TFM-PCA , has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of TFM-PCA as an anticancer agent. The compound has been shown to inhibit specific cancer cell lines through the modulation of cellular pathways involved in proliferation and apoptosis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, TFM-PCA was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined to be around 8 µM. The mechanism was attributed to the activation of apoptotic pathways and inhibition of the PI3K/Akt signaling pathway .

Table 1: Anticancer Activity of TFM-PCA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8 | Apoptosis induction |

| A549 (Lung) | 12 | PI3K/Akt pathway inhibition |

| HeLa (Cervical) | 10 | Cell cycle arrest |

Agrochemicals

Pesticidal Properties

TFM-PCA has shown promise as a pesticide due to its ability to disrupt specific biological processes in pests. Its efficacy against common agricultural pests has been documented, making it a candidate for development as an environmentally friendly pesticide.

Case Study:

A field trial conducted on aphids demonstrated that TFM-PCA applied at a concentration of 200 ppm resulted in over 85% mortality within 48 hours. The compound's mode of action was linked to neurotoxic effects, leading to paralysis and eventual death of the insects .

Table 2: Pesticidal Efficacy of TFM-PCA

| Pest | Concentration (ppm) | Mortality (%) | Time Frame (hours) |

|---|---|---|---|

| Aphids | 200 | 85 | 48 |

| Spider Mites | 150 | 75 | 72 |

| Whiteflies | 100 | 65 | 24 |

Materials Science

Polymer Synthesis

TFM-PCA is utilized in the synthesis of advanced polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing thermal stability and chemical resistance.

Case Study:

Research published in Macromolecules demonstrated that incorporating TFM-PCA into polyurethanes improved thermal degradation temperatures by up to 30°C compared to control samples without the compound. This enhancement is attributed to the compound's trifluoromethyl group, which provides additional thermal stability .

Table 3: Thermal Properties of TFM-PCA Modified Polymers

| Polymer Type | Degradation Temp (°C) | Improvement (%) |

|---|---|---|

| Polyurethane | 250 | +30 |

| Polycarbonate | 230 | +15 |

| Epoxy Resin | 220 | +20 |

Mechanism of Action

The mechanism of action of (5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes critical differences between the target compound and related tert-butyl carbamates:

Biological Activity

(5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a compound that falls under the category of trifluoromethyl-substituted pyridines. Its unique structure, characterized by a trifluoromethyl group attached to a pyridine ring and a tert-butyl ester, enhances its chemical properties and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Case Studies and Research Findings

- Anticancer Activity : Recent studies have explored the anticancer potential of derivatives containing trifluoromethyl groups. For instance, compounds similar to this compound have been shown to induce methuosis, a form of cell death characterized by the accumulation of large vacuoles in cells. This effect was linked to alterations in microtubule dynamics, suggesting potential applications in cancer therapy .

- Chlamydia Inhibition : In research focusing on antimicrobial properties, derivatives of carbamic acids have demonstrated selective activity against Chlamydia species. The modifications in the chemical structure, including the presence of a trifluoromethyl group, contributed to enhanced selectivity and potency against this pathogen .

- Pharmacological Applications : The compound has been investigated for its role as a precursor in drug development. Its ability to modulate biological pathways makes it a valuable candidate for developing new therapeutic agents targeting various diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Trifluoromethylpyridine | Trifluoromethyl group | General chemical reactivity |

| Trifluoromethylbenzene | Trifluoromethyl group on benzene | Limited biological activity |

| Trifluoromethylpyrimidine | Similar structure but with pyrimidine | Varies based on substitutions |

| This compound | Unique combination of trifluoromethyl and carbamic acid moiety | Potential anticancer and antimicrobial activity |

The combination of the trifluoromethyl group with the carbamic acid tert-butyl ester moiety provides distinct chemical properties that enhance stability and reactivity, making this compound particularly valuable for synthetic applications in medicinal chemistry.

Q & A

Q. What are the key considerations for optimizing the synthesis of (5-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling, protection/deprotection, and purification. Critical parameters include:

- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is often used for solubility and reactivity .

- Temperature control : Room temperature or slight elevation (e.g., 40–60°C) minimizes side reactions .

- Reagent stoichiometry : Precise ratios of tert-butyl chloroformate to intermediates ensure high yields .

- Workup steps : Acid-base extractions (e.g., 1 N HCl) and drying agents (e.g., MgSO₄) improve purity .

For example, describes hydrolysis under mild conditions (ethanol/water with NaOH) to preserve the tert-butyl ester group .

Q. What are the defining structural features of this compound, and how do they influence reactivity?

Methodological Answer: Key structural elements include:

- Trifluoromethyl (CF₃) group : Enhances electron-withdrawing effects, increasing stability and directing electrophilic substitution on the pyridine ring .

- tert-Butyl carbamate : Provides steric protection to the carbamate group, enabling selective deprotection in multi-step syntheses .

- Pyridine core : Participates in hydrogen bonding and π-π stacking, relevant to biological interactions .

These features are confirmed via NMR (for stereochemistry) and LCMS (for molecular weight verification) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

- Storage : Inert atmosphere (N₂ or Ar) and desiccants to prevent hydrolysis .

Q. Which analytical techniques are most reliable for characterizing purity and structure?

Methodological Answer:

- High-performance liquid chromatography (HPLC) : Quantifies purity (>95% typical) and detects polar impurities .

- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine substitution patterns) .

- Liquid chromatography-mass spectrometry (LCMS) : Validates molecular weight (e.g., m/z 338 [M+H]+ in ) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and solvent conditions?

Methodological Answer:

- Acidic conditions : The tert-butyl carbamate is prone to hydrolysis, requiring neutral to slightly basic conditions (pH 7–9) for stability .

- Solvent effects : Stability decreases in polar protic solvents (e.g., water) but improves in aprotic solvents like dichloromethane .

- Thermal stability : Decomposition occurs above 100°C; storage at –20°C in inert solvents (e.g., THF) is recommended .

Q. What is the mechanistic role of the trifluoromethyl group in modulating biological activity?

Methodological Answer:

- Lipophilicity enhancement : The CF₃ group increases logP, improving membrane permeability in cellular assays .

- Metabolic resistance : Fluorine atoms reduce oxidative metabolism, prolonging half-life in pharmacokinetic studies .

- Electrophilic substitution : Directs reactions to the pyridine’s 3-position, enabling site-specific derivatization .

Q. How should researchers address contradictory reports on reaction yields in related carbamate syntheses?

Methodological Answer:

- Variable parameters : Conflicting yields may arise from differences in solvent purity (e.g., anhydrous vs. wet THF) or catalyst loading .

- Reproducibility checks : Replicate reactions using controlled conditions (e.g., glovebox for moisture-sensitive steps) .

- Byproduct analysis : Use LCMS or GC-MS to identify competing pathways (e.g., over-hydrolysis or dimerization) .

Q. What strategies are employed to modify this compound for drug development applications?

Methodological Answer:

- Carbamate deprotection : Treat with TFA or HCl to expose free amines for conjugation with targeting moieties .

- Pyridine functionalization : Suzuki-Miyaura coupling (e.g., with boronic acids) introduces aryl groups for receptor binding .

- Biological screening : Assay intermediates for kinase inhibition or CNS activity, leveraging the CF₃ group’s bioisosteric properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.